5-(furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine
Description
5-(Furan-2-yl)-2-(pyrrolidine-1-carbonyl)-6H,7H,8H,9H-thieno[2,3-c]isoquinolin-1-amine is a polycyclic heteroaromatic compound featuring a thieno[2,3-c]isoquinoline core substituted with a furan-2-yl group at position 5, a pyrrolidine-1-carbonyl moiety at position 2, and an amine at position 1. This structure integrates pharmacologically relevant motifs:
- Thieno[2,3-c]isoquinoline: A fused bicyclic system combining thiophene and isoquinoline, known for diverse bioactivities, including anticancer and anti-inflammatory properties .
- Furan-2-yl: A heterocyclic ether linked to improved metabolic stability and π-π interactions in drug-receptor binding .
- Pyrrolidine-1-carbonyl: A polar substituent that may enhance solubility and influence target engagement via hydrogen bonding .
Properties
IUPAC Name |
[1-amino-5-(furan-2-yl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c21-16-15-12-6-1-2-7-13(12)17(14-8-5-11-25-14)22-19(15)26-18(16)20(24)23-9-3-4-10-23/h5,8,11H,1-4,6-7,9-10,21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDZILBNGAISM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2C4=CC=CO4)SC(=C3N)C(=O)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar indole derivatives bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
It is known that indole derivatives, which share some structural similarities with this compound, can interact with their targets in various ways, leading to a range of biological activities.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that this compound could potentially affect a variety of biochemical pathways.
Result of Action
Given the range of biological activities associated with similar indole derivatives, it is possible that this compound could have a variety of effects at the molecular and cellular level.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with key analogs in terms of structure, substituents, and inferred pharmacological profiles:
Key Structural and Functional Comparisons
Pyrido[2,3-c]pyridazine derivatives () share fused bicyclic systems but lack the thiophene moiety, which may reduce metabolic stability compared to the target compound .
Substituent Effects: The pyrrolidine-1-carbonyl group in the target compound contrasts with the glycosyl moiety in ’s isoquinolinone. While glycosylation improves solubility, the pyrrolidine-carbonyl balance hydrophilicity and steric bulk, possibly optimizing target selectivity . Furan-2-yl is common in all compounds, suggesting a role in enhancing aromatic interactions or metabolic resistance. For example, in purine derivatives (), this group modulates adenosine receptor binding .
Pharmacological Inference: Pyrido[2,1-a]isoquinolines () demonstrate anticancer activity via intercalation or enzyme inhibition. The target compound’s thieno-isoquinoline core may similarly interact with DNA or kinases . Bcl-xL inhibitors () highlight the therapeutic relevance of fused heterocycles in apoptosis induction, a mechanism that the target compound may share due to structural analogy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
